Hexanedioic acid, sodium salt (1:)
Overview
Description
Preparation Methods
Hexanedioic acid, sodium salt (1:) is typically prepared by neutralizing hexanedioic acid with sodium bicarbonate . The reaction can be represented as follows:
C6H10O4 (hexanedioic acid) + 2 NaHCO3 (sodium bicarbonate) → C6H8Na2O7 (hexanedioic acid, sodium salt) + 2 CO2 + 2 H2O
The process involves multiple steps, including the conversion of cyclohexanol to cyclohexanone and subsequent nitrosation .
Chemical Reactions Analysis
Hexanedioic acid, sodium salt (1:) undergoes various chemical reactions typical of carboxylate salts. Some of the key reactions include:
Oxidation: Hexanedioic acid can be oxidized to produce various products, including cyclopentanone.
Reduction: Reduction of hexanedioic acid can yield hexanoic acid.
Substitution: The carboxylate groups in hexanedioic acid can undergo substitution reactions to form esters, amides, and other derivatives.
Common reagents used in these reactions include nitric acid for oxidation and reducing agents like lithium aluminum hydride for reduction . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Hexanedioic acid, sodium salt (1:) has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of hexanedioic acid, sodium salt (1:) involves its interaction with various molecular targets and pathways. As a carboxylate salt, it can act as a buffering agent, maintaining pH stability in various environments . In industrial applications, it participates in polymerization reactions to form polyamides like nylon-6,6 .
Comparison with Similar Compounds
Hexanedioic acid, sodium salt (1:) can be compared with other similar dicarboxylic acids, such as:
Glutaric acid: A five-carbon dicarboxylic acid with similar properties but different chain length.
Pimelic acid: A seven-carbon dicarboxylic acid with slightly different reactivity due to its longer chain.
Succinic acid: A four-carbon dicarboxylic acid with different solubility and reactivity properties.
Hexanedioic acid, sodium salt (1:) is unique due to its specific chain length and solubility properties, making it particularly useful in the production of nylon and as a buffering agent .
Properties
InChI |
InChI=1S/C6H10O4.Na/c7-5(8)3-1-2-4-6(9)10;/h1-4H2,(H,7,8)(H,9,10); | |
---|---|---|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNWGMESTOMYLND-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)O)CC(=O)O.[Na] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10NaO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
18996-34-4 | |
Details | Compound: Hexanedioic acid, sodium salt (1:1) | |
Record name | Hexanedioic acid, sodium salt (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18996-34-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
169.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7486-38-6, 23311-84-4 | |
Record name | Disodium adipate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7486-38-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sodium adipate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23311-84-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hexanedioic acid, sodium salt (1:?) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Adipic acid, sodium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.419 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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